1,2-Bis(3-carboxypropanoyl)hydrazine

Description

Contextual Significance of Hydrazine (B178648) Derivatives in Contemporary Organic Chemistry

Hydrazine and its derivatives are a cornerstone of modern organic synthesis, valued for their role as powerful reducing agents, nucleophiles, and precursors to a vast range of heterocyclic compounds. wikipedia.org The N-N single bond and the presence of lone pairs on the nitrogen atoms confer unique reactivity to these molecules. wikipedia.org In contemporary organic chemistry, hydrazine derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov Their ability to form stable hydrazones and participate in cyclization reactions makes them indispensable building blocks for creating complex molecular architectures. researchgate.net The derivatization of hydrazine can lead to compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.gov

Academic Nomenclature and Structural Representation Conventions

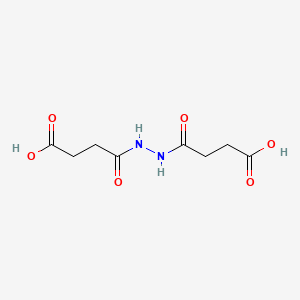

The compound at the center of this article is systematically named 1,2-Bis(3-carboxypropanoyl)hydrazine . ncats.io This name precisely describes its structure: a hydrazine molecule (H₂N-NH₂) where each nitrogen atom is substituted with a 3-carboxypropanoyl group. This acyl group is derived from succinic acid (butanedioic acid), where one of the carboxylic acid groups has formed an amide linkage with the hydrazine nitrogen, and the other remains as a free carboxylic acid.

Alternative names for this compound found in chemical literature and databases include:

Butanedioic acid, 1-[2-(3-carboxy-1-oxopropyl)hydrazide] guidechem.com

Butanedioic acid, mono(2-(3-carboxy-1-oxopropyl)hydrazide) ncats.io

Hydrazine, 1,2-bis(3-carboxypropionyl)- ncats.io

The structure is achiral and possesses a plane of symmetry. ncats.io

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O₆ | ncats.io |

| Molecular Weight | 232.19 g/mol | ncats.io |

| Canonical SMILES | C(CC(=O)NNC(=O)CC(=O)O)C(=O)O | N/A |

| InChI Key | Not Available | N/A |

| CAS Number | 5343-02-2 | guidechem.com |

Current Research Landscape and Emerging Academic Avenues for this compound

The current research landscape for this compound itself is not extensively documented in readily available literature. However, by examining research on closely related compounds, such as succinic dihydrazide, we can infer potential areas of interest. nih.gov Succinic dihydrazide has been utilized in the modification of DNA for the preparation of hybridization probes. nih.gov This suggests that the dicarboxylic acid functionality of this compound could be exploited for bioconjugation and the development of molecular probes.

Emerging academic avenues for this compound could include:

Polymer Chemistry: The presence of two carboxylic acid groups makes it a potential monomer for the synthesis of novel polyamides or polyesters with a hydrazine linkage in the backbone. These polymers might exhibit unique thermal or mechanical properties.

Coordination Chemistry: The carboxylate groups and the amide carbonyls could act as coordination sites for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The properties of these materials would be influenced by the flexibility of the succinoyl arms.

Medicinal Chemistry: While no specific biological activity has been reported, the structural similarity to other bioactive hydrazine derivatives suggests that it could be a scaffold for the design of new therapeutic agents. The carboxylic acid groups could be functionalized to modulate solubility and target interactions.

Further research is required to synthesize and characterize this compound and to explore its reactivity and potential applications in these and other areas of chemical science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5343-02-2 |

|---|---|

Molecular Formula |

C8H12N2O6 |

Molecular Weight |

232.19 g/mol |

IUPAC Name |

4-[2-(3-carboxypropanoyl)hydrazinyl]-4-oxobutanoic acid |

InChI |

InChI=1S/C8H12N2O6/c11-5(1-3-7(13)14)9-10-6(12)2-4-8(15)16/h1-4H2,(H,9,11)(H,10,12)(H,13,14)(H,15,16) |

InChI Key |

LWMZMSTWHMTCOP-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(=O)NNC(=O)CCC(=O)O |

Origin of Product |

United States |

Reaction Mechanisms and Intrinsic Reactivity of 1,2 Bis 3 Carboxypropanoyl Hydrazine

Nucleophilic Reactivity of the Hydrazide Linkage

The hydrazide functional group in 1,2-Bis(3-carboxypropanoyl)hydrazine, also known as succinic dihydrazide, possesses a significant degree of nucleophilic character, primarily centered on the nitrogen atoms. The lone pair of electrons on each nitrogen atom allows the hydrazide moiety to participate in a variety of nucleophilic reactions. The nucleophilicity of the nitrogen atoms is, however, modulated by the presence of the adjacent acyl groups. The electron-withdrawing nature of the carbonyl groups tends to decrease the electron density on the nitrogen atoms, thereby reducing their nucleophilicity compared to simple hydrazines. nih.gov

Despite this attenuation, the hydrazide linkage readily undergoes nucleophilic addition to electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes and ketones. masterorganicchemistry.combyjus.comlibretexts.org This reactivity is fundamental to the use of this compound as a building block in the synthesis of more complex molecules, particularly heterocycles. The general mechanism for this reaction involves the attack of one of the hydrazide's terminal amino groups on the electrophilic carbonyl carbon. byjus.com This is typically followed by a dehydration step to form a hydrazone linkage (C=N-NH-). Given the symmetrical nature of this compound, this reaction can occur at both ends of the molecule, leading to the formation of bis-hydrazones.

The reactivity of the hydrazide can be influenced by the reaction conditions. In acidic media, the carbonyl oxygen of the substrate can be protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the weakly basic hydrazide. rsc.org Conversely, in basic media, the hydrazide itself can be deprotonated, enhancing its nucleophilicity.

It is important to note the potential for amide-imidol tautomerism within the hydrazide structure, where a proton can migrate from a nitrogen atom to the adjacent carbonyl oxygen, forming a hydroxy-imine (imidol). While the amide form is generally predominant, the imidol tautomer can play a role in certain reactions. researchgate.netresearchgate.net

Carboxyl Group Reactivity and Functionalization Pathways

The two terminal carboxylic acid groups of this compound represent key sites for a wide array of functionalization reactions. These groups exhibit typical carboxylic acid reactivity, allowing for the synthesis of a diverse range of derivatives. Common functionalization pathways include esterification, amidation, and conversion to acid chlorides.

Esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. This reaction proceeds via the classical Fischer esterification mechanism. Similarly, amidation can be carried out by reacting the dicarboxylic acid with an amine, often requiring the use of a coupling agent such as a carbodiimide (B86325) to activate the carboxyl group. princeton.edu

The carboxyl groups can also be converted to more reactive intermediates, such as acid chlorides, by treatment with reagents like thionyl chloride or oxalyl chloride. These highly reactive bis-acid chlorides can then be readily reacted with a variety of nucleophiles to introduce new functional groups.

Furthermore, the carboxylic acid moieties can be utilized in metallaphotoredox catalysis for decarboxylative functionalization, enabling the introduction of alkyl, aryl, and other groups. princeton.edu While direct application on this compound is not extensively documented, the principles of this methodology are broadly applicable to carboxylic acids.

The reactivity of the carboxyl groups allows for the synthesis of various symmetrical and non-symmetrical derivatives, depending on the stoichiometry and reaction conditions employed. This versatility makes this compound a valuable precursor in polymer chemistry and materials science. nih.gov

Intramolecular Cyclization and Ring-Closure Reactions

This compound and its derivatives are important precursors for the synthesis of a variety of heterocyclic compounds through intramolecular and intermolecular cyclization reactions. The presence of both nucleophilic hydrazide nitrogens and electrophilic carbonyl carbons (or activated carboxyl groups) within the same molecule or in reaction with other difunctional molecules facilitates ring formation.

A prominent application is the synthesis of bis-heterocyclic compounds. nih.govnih.gov For instance, the reaction of succinic dihydrazide with β-diketones or their equivalents can lead to the formation of bis-pyrazoles. researchgate.net These reactions typically proceed through a cyclocondensation mechanism, where the initial nucleophilic attack of the hydrazide on a carbonyl group is followed by an intramolecular cyclization and dehydration.

The reaction of this compound with reagents like phosphorus oxychloride or polyphosphoric acid can induce intramolecular cyclization to form bis-1,3,4-oxadiazole rings. This transformation involves the dehydration and subsequent ring closure of the diacylhydrazine moiety.

Moreover, the carboxyl groups can participate in cyclization reactions. For example, after conversion to a more reactive derivative, such as a bis-ester or bis-acid chloride, the molecule can undergo intramolecular cyclization with a suitable difunctional reagent to form macrocyclic structures. The flexibility of the succinoyl backbone plays a significant role in the feasibility and outcome of these ring-closure reactions.

Mechanistic Studies of Hydrolytic and Solvolytic Degradation

The stability of the amide bonds in this compound is subject to hydrolytic and solvolytic degradation, particularly under acidic or basic conditions. The mechanisms of these degradation pathways are analogous to those of other amides and diacylhydrazines. viu.cayoutube.com

In basic media, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which can then collapse to regenerate the carbonyl group and expel the hydrazide anion as a leaving group. The resulting carboxylate and hydrazide fragments are then protonated upon workup.

Solvolysis is a more general term for the reaction of the compound with the solvent, such as an alcohol (alcoholysis). wikipedia.orgyoutube.combritannica.com The mechanism of alcoholysis is similar to hydrolysis, with the alcohol molecule acting as the nucleophile. These reactions can lead to the formation of esters and hydrazine (B178648). The rate and extent of solvolysis are dependent on the nature of the solvent, temperature, and the presence of catalysts.

Stereochemical Dynamics and Conformational Analysis of Bis-Acyl Hydrazines

The stereochemical and conformational properties of this compound are dictated by the rotational freedom around the various single bonds within the molecule, particularly the N-N bond and the C-N bonds of the hydrazide linkage. Rotation around the N-N bond in diacylhydrazines is known to have a significant energy barrier, leading to the existence of distinct conformational isomers (rotamers). rsc.orgnih.gov This restricted rotation arises from a combination of steric hindrance between the two acyl groups and electronic effects, including the repulsion between the lone pairs on the nitrogen atoms. nih.govmdpi.com

Computational studies and spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), are valuable tools for investigating these conformational preferences. nih.gov The study of atropisomeric hydrazides has shown that the energy barrier to rotation around the N-N bond can be substantial, in some cases allowing for the separation of enantiomeric conformers at low temperatures. mdpi.com While specific studies on the conformational analysis of this compound are not widely reported, the general principles derived from related diacylhydrazine systems are applicable. The conformational dynamics of this molecule are crucial for understanding its reactivity, as the spatial arrangement of the functional groups will influence their accessibility for reactions.

Chemical Transformations and Advanced Derivative Chemistry of 1,2 Bis 3 Carboxypropanoyl Hydrazine

Derivatization of Carboxylic Acid Functions (e.g., Esterification, Amidation, Anhydride Formation)

The terminal carboxylic acid groups of 1,2-Bis(3-carboxypropanoyl)hydrazine are primary sites for derivatization, enabling the synthesis of esters, amides, and anhydrides. These transformations are fundamental in altering the molecule's solubility, reactivity, and potential for further functionalization.

Esterification: The conversion of the carboxylic acid groups to esters is a common strategy. Standard methods for preparing carboxylic acid hydrazides often involve the hydrazinolysis of esters. researchgate.net A continuous flow process has been developed for the synthesis of acid hydrazides from carboxylic acids, which proceeds through an ester intermediate. osti.gov In this two-module system, the dicarboxylic acid is first esterified in acidic methanol (B129727) under heat, and the resulting crude ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form the dihydrazide. osti.gov Diazoalkanes, generated in situ from N-tert-butyldimethylsilylhydrazones, can also be used for the esterification of carboxylic acids. researchgate.net

Amidation: The carboxylic acid moieties can be converted to amides by reacting with various amines using standard coupling agents. Conversely, the synthesis of acyl hydrazides from amides has been achieved through N-activation reactions, where amides are converted into N-Boc, N-nitroso, or N-tosyl amides and subsequently treated with hydrazine hydrate. researchgate.net Ammonium (B1175870) salts like ammonium iodide have been shown to effectively accelerate the cleavage of unactivated amides with hydrazine to yield acyl hydrazides and amines under mild conditions. nih.gov

Anhydride Formation: The dicarboxylic acid structure allows for the formation of cyclic anhydrides under appropriate conditions, such as heating with a dehydrating agent. Dicarboxylic acid dihydrazides and their derivatives are related to compounds that can form anhydrides. nih.gov

A summary of representative derivatization reactions of the carboxylic acid functions is presented below.

| Derivative Type | Reagents and Conditions | Product Class | Reference |

| Diester | Alcohol (e.g., Methanol), Acid Catalyst, Heat | 1,2-Bis(3-(alkoxycarbonyl)propanoyl)hydrazine | osti.gov |

| Diamide | Amine, Coupling Agent (e.g., DCC, EDC) | 1,2-Bis(3-(amido)propanoyl)hydrazine | researchgate.netnih.gov |

| Anhydride | Dehydrating Agent (e.g., Acetic Anhydride), Heat | Cyclic Anhydride Derivatives | nih.gov |

Modification and Functionalization of the Hydrazine Core

The N-N bond and the adjacent amide linkages of the hydrazine core offer further opportunities for chemical modification. These transformations can influence the molecule's conformation and electronic properties.

The diacylhydrazine moiety (-CO-NH-NH-CO-) is a key structural feature of a class of polyamides. mdpi.com Oxidative coupling polymerization of dihydrazide monomers can be used to synthesize poly(diacylhydrazine). mdpi.com This process involves the partial oxidation of the dihydrazide, for example, using reagents like Oxone® or diacetoxyiodobenzene. mdpi.com The hydrazine core can also be a target for alkylation. An efficient method for the direct reductive alkylation of hydrazine derivatives using α-picoline-borane has been reported for synthesizing N-alkylhydrazine derivatives. organic-chemistry.org

Construction of Heterocyclic Systems Utilizing this compound as a Building Block

This compound is an excellent precursor for the synthesis of various heterocyclic compounds, leveraging the reactivity of its diacylhydrazine structure. researchgate.netarkat-usa.org The intramolecular cyclization via dehydration is a common strategy. youtube.com

For instance, diacylhydrazines are readily converted into 1,3,4-oxadiazoles. nih.gov This transformation can be achieved by reacting the diacylhydrazine with dehydrating agents such as phosphoryl chloride. nih.gov An alternative method involves treating an N-alkyl-2-aroyl-hydrazine-1-carboxamide with triphenylphosphine (B44618) and 1,2-dibromo-1,1,2,2-tetrachloroethane to yield a 1,3,4-oxadiazole-2-amine derivative. nih.gov

Furthermore, the reaction of hydrazine hydrate with α,β-unsaturated esters can lead to the formation of pyrazolidinone derivatives. researchgate.netrsc.org Diacylhydrazines are also used as starting materials for other heterocycles like 1,2,4-triazoles and 1,3,4-thiadiazoles. nih.govnih.govnih.gov The reaction of chalcones with hydrazine hydrate is a known method for synthesizing pyrazoline derivatives. researchgate.net The versatility of hydrazine derivatives in forming heterocyclic rings is well-documented, with various reaction pathways depending on the co-reactants and conditions. researchgate.netrsc.orgnih.govorientjchem.org

The table below illustrates the synthesis of different heterocyclic systems from diacylhydrazine precursors.

| Starting Material | Reagent/Condition | Heterocyclic Product | Reference |

| Diacylhydrazine | Phosphoryl Chloride / Heat | 1,3,4-Oxadiazole | nih.gov |

| Diacylhydrazine | Lawesson's Reagent | 1,3,4-Thiadiazole | nih.govnih.gov |

| Hydrazide & α,β-Unsaturated Ester | Heat | Pyrazolidinone | researchgate.netrsc.org |

| Hydrazide & Dicarbonyl Compound | Acid/Base Catalyst, Heat | Pyridazine | youtube.com |

Polymeric and Supramolecular Assembly Applications

The bifunctional nature of this compound, with reactive groups at both ends, makes it a valuable monomer for the synthesis of polymers.

Polymeric Applications: It can be used in condensation polymerization with various diamines to produce novel polyamides containing a diacylhydrazine linkage in the main chain. iaea.org These polymers often exhibit interesting thermal and electrical properties. iaea.org Poly(diacylhydrazine)s can also be synthesized via oxidative coupling polymerization of the dihydrazide monomer, creating polymers that are stable but can be degraded on-demand by oxidation. mdpi.com Additionally, hydrazine-modified copolymers, such as those based on acrylonitrile, have been synthesized for various applications. researchgate.nettaylors.edu.my S-triazine bishydrazido-based polymers have also been synthesized and shown to have good thermal stability and flame-retardant properties. mdpi.com

Supramolecular Assembly: The hydrogen bonding capabilities of the amide and carboxylic acid groups in this compound make it a candidate for forming well-ordered supramolecular assemblies. nih.gov Diacylhydrazine-based structures can participate in the formation of helical assemblies. nih.gov These non-covalent interactions can lead to the formation of complex nanoarchitectures like gels, fibers, and micelles, which have potential applications in materials science and biomedicine. nih.gov

Bioconjugation Chemistry Principles Applied to Hydrazine Derivatives

Hydrazine derivatives are important reagents in bioconjugation chemistry, primarily for their ability to react chemoselectively with carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages.

The hydrazide group serves as a potent nucleophile that can be used to label or crosslink biomolecules containing aldehyde or ketone functionalities. These carbonyl groups can be naturally present or introduced chemically into proteins, polysaccharides, or nucleic acids. N,N-Dicarboxymethyl hydrazine (DCMH) has been identified as a chemoselective derivatization reagent for carbonyl compounds, capable of acting as a protective reagent or a scavenger for aldehydes. rsc.org Hydrazide derivatives of nicotinic acid react with benzaldehyde (B42025) derivatives to form nicotinoylhydrazones, which have been investigated for their biological activities. brieflands.com The principles of these reactions can be applied to this compound, where its two terminal carboxylic acid groups could be functionalized with moieties for bioconjugation, while the core structure provides a specific scaffold.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

For 1,2-Bis(3-carboxypropanoyl)hydrazine, ¹H and ¹³C NMR spectra are used to confirm the presence and connectivity of its constituent parts. Due to the molecule's symmetry, a simplified spectrum is anticipated. In ¹H NMR, the two amide (N-H) protons are expected to produce a single, broad resonance in the downfield region of the spectrum, a characteristic feature of N,N'-diacylhydrazine derivatives. nih.gov The methylene (-CH₂-) protons of the two succinic acid chains, being chemically equivalent, would likely appear as a pair of multiplets corresponding to an AA'BB' spin system, reflecting the coupling between the adjacent, non-equivalent methylene groups.

In ¹³C NMR spectroscopy, three distinct signals are predicted. One signal corresponds to the carbons of the two equivalent carboxylic acid groups (-COOH), another to the carbons of the two equivalent amide carbonyl groups (-C=O), and a third signal represents the four equivalent methylene carbons (-CH₂-). nih.gov The precise chemical shifts provide definitive evidence for the molecule's carbon framework. nih.gov

Table 1: Predicted NMR Chemical Shifts for this compound in DMSO-d₆

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | > 10 | Broad Singlet | -NH- |

| ¹H | ~ 2.5 - 2.8 | Multiplet | -CO-CH₂ -CH₂-COOH |

| ¹H | ~ 2.4 - 2.6 | Multiplet | -CO-CH₂-CH₂ -COOH |

| ¹³C | ~ 174 | Singlet | -C OOH |

| ¹³C | ~ 170 | Singlet | -C O-NH- |

| ¹³C | ~ 30 | Singlet | -C H₂-C H₂- |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk For this compound (C₈H₁₂N₂O₆), the molecular weight is 232.19 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺˙) would be observed at m/z 232.

The fragmentation of N,N'-diacylhydrazines upon ionization can follow several pathways. nih.govrsc.org A characteristic fragmentation is the cleavage of the central nitrogen-nitrogen bond, which, for a symmetrical molecule like this, would result in a fragment ion at approximately half the molecular weight. Other common fragmentation processes include the cleavage of the amide bond (CO-NH) and rearrangements that can lead to the loss of stable neutral molecules. nih.govrsc.org The presence of carboxylic acid groups suggests that losses of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da) would also be prominent fragmentation pathways under MS conditions. Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the succinyl and hydrazine (B178648) components.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

| 232 | [C₈H₁₂N₂O₆]⁺˙ | Molecular Ion (M⁺˙) |

| 214 | [C₈H₁₀N₂O₅]⁺˙ | Loss of H₂O |

| 188 | [C₇H₁₂N₂O₄]⁺˙ | Loss of CO₂ |

| 116 | [C₄H₅NO₃]⁺ | Symmetrical cleavage of N-N bond |

| 115 | [C₄H₄NO₃]⁻ | Anionic fragment from N-N cleavage |

| 99 | [C₄H₄O₃]⁺˙ | Fragment from cleavage of CO-NH bond |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Separation

Chromatographic techniques are vital for separating components in a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of this compound due to the compound's polarity, low volatility, and thermal sensitivity. A reversed-phase HPLC method would be most suitable, likely employing a C18 stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). To ensure good peak shape and reproducible retention times for the dicarboxylic acid, the mobile phase is usually acidified with an agent like formic acid or phosphoric acid to suppress the ionization of the carboxyl groups. sielc.comresearchgate.net Detection is commonly achieved using a UV detector at a low wavelength (around 200-220 nm), where the amide bond exhibits absorbance. sielc.com

Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound. Its high polarity, multiple hydrogen bonding sites, and two carboxylic acid groups make it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Analysis by GC would necessitate a derivatization step to convert the polar functional groups (specifically the carboxylic acids) into more volatile and thermally stable esters.

Table 3: Proposed HPLC Method for Purity Assessment

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for separation of moderately polar organic molecules. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Provides good separation and peak shape for carboxylic acids. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Detection | UV at 210 nm | Wavelength for detecting the amide chromophore. |

| Temperature | 25 °C | Controlled temperature for reproducible retention. |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, as well as revealing the packing of molecules in the crystal lattice.

While a crystal structure for this compound is not publicly available, analysis of related N,N'-diacylhydrazine structures provides insight into its likely solid-state conformation. researchgate.netmdpi.comeurjchem.com It is expected that the amide groups would adopt a planar or near-planar geometry. The molecule's most significant structural feature would be its capacity for extensive intermolecular hydrogen bonding. The N-H groups of the hydrazine bridge and the C=O of the amide groups, along with the -COOH groups of the succinyl moieties, would act as hydrogen bond donors and acceptors. This would likely result in a complex three-dimensional network, stabilizing the crystal lattice and influencing the compound's physical properties, such as its melting point and solubility.

Electrochemical Characterization of Redox Behavior

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of a compound, determining its oxidation and reduction potentials. The electrochemical behavior of this compound would be studied by dissolving it in a suitable solvent containing a supporting electrolyte and scanning a potential range at a working electrode.

The functional groups within the molecule—carboxylic acids and amides—are typically electrochemically inactive within standard potential windows. However, the central hydrazine (-NH-NH-) linkage is potentially susceptible to oxidation at sufficiently high positive potentials. An electrochemical experiment would determine if this oxidation occurs and at what potential. The resulting voltammogram would reveal any reversible or irreversible redox processes, providing insight into the electronic properties of the hydrazine core as modified by the two acyl substituents. Such studies are crucial for applications where the molecule might be exposed to oxidative or reductive environments. nih.gov

Theoretical and Computational Investigations of 1,2 Bis 3 Carboxypropanoyl Hydrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, vibrational frequencies, and energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov

For 1,2-Bis(3-carboxypropanoyl)hydrazine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the distribution of electron density and identify the most reactive sites within the molecule. researchgate.net The carboxyl groups and the hydrazine (B178648) linkage are expected to be the primary centers for chemical reactions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from these orbital energies, providing a quantitative measure of the molecule's reactivity. nih.gov

Table 1: Calculated Quantum Chemical Parameters for this compound (Illustrative) Calculations performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -7.2 eV | eV |

| LUMO Energy | -0.9 eV | eV |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | eV |

| Ionization Potential (I) | 7.2 eV | eV |

| Electron Affinity (A) | 0.9 eV | eV |

| Electronegativity (χ) | 4.05 | eV |

| Chemical Hardness (η) | 3.15 | eV |

Molecular Dynamics Simulations for Conformational Space Exploration

The flexibility of the this compound molecule, with its multiple rotatable bonds, allows it to adopt a wide range of conformations in solution. Molecular Dynamics (MD) simulations are employed to explore this conformational space by simulating the atomic motions of the molecule over time. nih.gov These simulations provide a detailed picture of the molecule's dynamic behavior, including the accessible conformations and the transitions between them. nih.gov

By analyzing the trajectory of an MD simulation, it is possible to identify the most stable conformations, which correspond to the lowest energy states of the molecule. youtube.com The conformational landscape can be visualized using techniques like Ramachandran plots for the dihedral angles of the molecular backbone. For this compound, key dihedral angles would be around the N-N bond and the C-N bonds of the hydrazine linkage, as well as the C-C bonds of the succinyl moieties. slideshare.net Understanding the preferred conformations is crucial as the three-dimensional shape of the molecule dictates its interaction with other molecules and its biological activity. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway from reactants to products. researchgate.net A key feature of this pathway is the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. ucsb.edumcmaster.ca

Methods like synchronous transit-guided quasi-Newton (STQN) or the use of Hessian-based predictors can be employed to locate and optimize the geometry of transition states. arxiv.org For instance, the hydrolysis of the amide bonds in this compound or its condensation reactions can be modeled. Calculating the energy of the transition state allows for the determination of the activation energy of the reaction, which is a critical parameter for predicting reaction rates. researchgate.net

Table 2: Illustrative Calculated Energies for a Hypothetical Hydrolysis Reaction Step Energies calculated relative to the reactants.

| Species | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| Reactant Complex | -5.2 | -4.8 | +2.1 |

| Transition State | +15.8 | +16.2 | +25.7 |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govresearchgate.net In QSPR studies, molecular descriptors, which are numerical representations of a molecule's structure, are correlated with an experimentally determined property using statistical methods like multiple linear regression or machine learning algorithms. nih.govmdpi.com

For this compound and its derivatives, QSPR models can be developed to predict properties such as solubility, lipophilicity (logP), and melting point. researchgate.netresearchgate.net The descriptors used in these models can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular surface area). nih.govchemrxiv.org A robust QSPR model can be a valuable tool for screening virtual libraries of compounds and prioritizing the synthesis of derivatives with desired properties. nih.gov

In Silico Design of Novel this compound Derivatives

The insights gained from the computational studies described above can be leveraged for the in silico design of novel derivatives of this compound with tailored properties. nih.govmdpi.com For example, if a particular application requires enhanced metal-chelating ability, modifications to the carboxyl groups could be explored computationally. DFT calculations could be used to assess how these modifications affect the electron density and binding affinity towards specific metal ions.

Similarly, if the goal is to develop derivatives with specific biological activities, molecular docking studies can be performed to predict how these new molecules would bind to a target protein. nih.govrsc.orgresearchgate.net By systematically modifying the parent structure and evaluating the properties of the resulting virtual compounds, it is possible to identify promising candidates for synthesis and experimental testing. researchgate.netnih.govmdpi.comnih.govmdpi.com This rational design approach can significantly accelerate the discovery and development of new functional molecules.

Advanced Applications in Materials Science and Synthetic Chemistry

Role as Versatile Building Blocks in Complex Organic Synthesis

The bifunctional nature of 1,2-Bis(3-carboxypropanoyl)hydrazine makes it a prime candidate for a building block, or synthon, in complex organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. Hydrazine (B178648) derivatives are foundational in the synthesis of heterocycles like pyrazoles, triazines, and other ring systems that are core structures in many pharmaceutical and agrochemical products. researchgate.netnih.govnih.gov

The dihydrazide core can react with 1,2-dicarbonyl compounds to form 1,2,4-triazine (B1199460) derivatives or with 1,3-dicarbonyl compounds to yield pyrazoles. researchgate.netsigmaaldrich.combeilstein-journals.org The presence of two carboxylic acid groups offers additional sites for functionalization or cyclization, allowing for the creation of intricate, polycyclic, or multifunctional molecules. Transition metal-catalyzed reactions involving hydrazine-directed C-H bond activation represent a modern approach to building complex N-heterocycles, a field where this compound could theoretically be applied. researchgate.net

Table 1: Potential Heterocyclic Systems from this compound

| Reactant Type | Potential Heterocyclic Product | Relevant Functional Groups |

|---|---|---|

| 1,2-Diketones | Substituted 1,2,4-Triazines | Hydrazide |

| Beta-Ketoesters | Substituted Pyrazoles | Hydrazide |

| Dialdehydes | Polycyclic Diazines | Hydrazide |

Integration into Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies from smaller molecular units. nih.govrsc.org The structure of this compound is exceptionally well-suited for this purpose. It possesses multiple hydrogen bond donor and acceptor sites, which can lead to the formation of robust one-, two-, or three-dimensional networks. researchgate.net

The carboxylic acid groups can form strong, dimeric hydrogen bonds with each other, while the amide N-H and C=O groups can participate in extended chains of hydrogen bonds. nih.gov This capacity for extensive, self-directed hydrogen bonding could enable its use in forming supramolecular gels, liquid crystals, or other ordered materials. nih.govnih.gov Furthermore, the molecule could act as a linker in coordination polymers, where the carboxylate groups bind to metal centers, creating extended metal-organic frameworks (MOFs). rsc.org

Contribution to Polymer Precursor Chemistry and Macromolecular Design

The compound is a classic A-B-B-A type monomer, where 'A' represents the carboxylic acid groups and 'B' represents the hydrazide functionalities. This structure makes it an ideal precursor for synthesizing novel polyamides and polyhydrazides through polycondensation reactions.

When reacted with diamines, the two carboxylic acid groups would enable the formation of a polyamide with a regularly incorporated hydrazide unit in the polymer backbone. Such a modification could introduce unique properties compared to traditional nylons, such as altered thermal stability, solubility, and hydrogen-bonding capacity. nih.govosti.gov Alternatively, reaction with diacyl chlorides would produce polyhydrazides, a class of polymers known for their thermal resistance and chelating properties. The ability to create new polymers with precisely controlled structures is a cornerstone of macromolecular design. researchgate.net

Development of Novel Functional Materials Utilizing Hydrazide Frameworks

The creation of functional materials depends on the precise arrangement of molecular components to achieve desired properties like porosity, luminescence, or responsiveness to stimuli. nih.gov The hydrazide framework of this compound provides a robust scaffold for building such materials.

Coordination polymers constructed from this ligand could yield porous materials for gas storage or separation, leveraging the voids created between the molecular chains. rsc.orgnih.gov The integration of hydrazide and carboxylic acid groups offers a platform for creating materials with high affinity for specific metal ions, potentially for use in sensing or environmental remediation. By polymerizing this monomer into ordered structures, such as liquid crystals, it is possible to fabricate materials that respond to external stimuli like light or temperature, finding use in sensors or actuators. nih.gov

Catalytic Applications and Ligand Design in Chemical Transformations

In coordination chemistry, molecules that can bind to metal ions are known as ligands, and the resulting metal complexes can function as powerful catalysts. nih.govresearchgate.netnih.gov this compound contains multiple coordinating sites—specifically the oxygen atoms of the carbonyl and carboxyl groups—making it a potent multidentate ligand.

It can chelate a single metal ion or bridge multiple metal centers to form coordination polymers or discrete polynuclear complexes. mdpi.comresearchgate.net The ability of zinc(II), for example, to act as a Lewis acid is often harnessed in catalysis, and coordination polymers based on carboxylate ligands are a major area of research. mdpi.com By forming complexes with transition metals like palladium, ruthenium, or nickel, it is conceivable to design catalysts for a range of organic reactions, including C-C coupling, hydrogenations, or oxidations. nih.govmdpi.comrsc.org The specific geometry and electronic properties endowed by this ligand would be key to the resulting catalyst's activity and selectivity.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N,N'-Bisuccinylhydrazine |

| Pyrazole |

Future Research Directions and Academic Perspectives

Development of Innovative and Atom-Economical Synthetic Protocols

The classical synthesis of diacylhydrazines often involves the reaction of an acid chloride or ester with hydrazine (B178648), which may involve multiple steps and the use of hazardous reagents. Future academic and industrial research will likely prioritize the development of more efficient, safer, and environmentally benign synthetic routes to 1,2-Bis(3-carboxypropanoyl)hydrazine and related structures.

Key research thrusts include:

One-Pot Syntheses: Methodologies that combine multiple reaction steps into a single procedure, such as the direct reductive hydrazination of precursor compounds followed by in-situ acylation, can significantly improve efficiency. researchgate.net A potential one-pot synthesis could involve the reaction of a suitable precursor with hydrazine, followed by an in-situ reaction with a carboxylic acid, streamlining the process. researchgate.net

Enzymatic Synthesis: Biocatalysis offers a green alternative to traditional chemical methods. The use of enzymes, such as lipases, for the synthesis of hydrazides from esters and hydrazine hydrate (B1144303) can proceed under mild conditions, often with high selectivity and yield. researchgate.net

Catalyst-Free Conditions: Research into reactions that proceed efficiently without the need for transition-metal catalysts is a growing field. organic-chemistry.org Developing protocols for the synthesis of this compound in aqueous environments at room temperature would represent a significant advancement in green chemistry. organic-chemistry.org Activated amides, for instance, have been shown to react with hydrazine under such conditions to produce acyl hydrazides. organic-chemistry.org

Table 1: Comparison of Synthetic Protocols for Diacylhydrazides

| Feature | Traditional Synthesis (e.g., from Acyl Chlorides) | Innovative Protocols (Future Direction) |

|---|---|---|

| Starting Materials | Carboxylic acid derivatives (chlorides, esters) | Activated amides, aldehydes, ketones, alcohols researchgate.netorganic-chemistry.orgorganic-chemistry.org |

| Reagents | Hydrazine hydrate/sulfate, often with base | Hydrazine hydrate, potentially with biocatalysts or under catalyst-free conditions researchgate.netorganic-chemistry.org |

| Reaction Steps | Often multi-step (acid to acyl chloride, then to hydrazide) | Often single-step or "one-pot" procedures researchgate.net |

| Byproducts | Stoichiometric salts (e.g., HCl), solvents | Water, minimal byproducts (high atom economy) |

| Conditions | Often requires anhydrous conditions, heating or cooling | Mild conditions (e.g., room temperature, aqueous media) organic-chemistry.org |

Exploration of Undiscovered Reaction Pathways and Novel Transformations

The hydrazide functional group is a rich platform for chemical transformations. While known for its role in forming hydrazones and various heterocycles, the specific reactivity of the this compound scaffold is largely uncharted territory. mdpi.com Future investigations will aim to uncover novel reaction pathways.

Potential areas of exploration include:

Heterocycle Synthesis: The diacylhydrazine core is a precursor to five- and six-membered heterocyclic rings like pyrazoles, pyridazines, and oxadiazoles, which are common motifs in bioactive molecules. mdpi.comenamine.net The two terminal carboxylic acid groups on this compound could be used to direct complex cyclization cascades or to append these heterocyclic moieties onto larger polymer backbones.

Coordination Chemistry: The nitrogen and oxygen atoms of the diacylhydrazine moiety can act as ligands, coordinating with metal ions to form novel coordination polymers and metal-organic frameworks (MOFs). The terminal carboxylates provide additional coordination sites, allowing for the construction of complex, multidimensional architectures with potential applications in catalysis, gas storage, and sensing.

Dynamic Covalent Chemistry: The formation of hydrazones from hydrazides and aldehydes/ketones is a reversible reaction that is central to dynamic covalent chemistry. researchgate.net This could be exploited to create adaptive materials, such as self-healing polymers or stimuli-responsive gels, using this compound as a key cross-linking agent.

Advancement of Computational Methodologies for Predictive Chemical Behavior

Computational chemistry is an indispensable tool for accelerating chemical discovery. For a molecule like this compound, where experimental data is scarce, in silico methods offer a powerful way to predict its properties and guide experimental work.

Future computational efforts should focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the geometric and electronic structure of the molecule. researchgate.net These calculations can predict its conformational preferences, vibrational frequencies, and reactivity hotspots, offering insights into potential reaction mechanisms. researchgate.netarxiv.org

Molecular Docking and QSAR: If the molecule or its derivatives are investigated for biological activity, molecular docking studies can predict binding affinities and modes with target proteins like enzymes or receptors. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can further establish correlations between structural features and biological activity, guiding the design of more potent analogues. nih.gov

Predictive Simulation: The ultimate goal is to move from descriptive to truly predictive computational models. arxiv.org This involves rigorously quantifying uncertainties in calculations and validating computational results against experimental data to build robust models that can reliably forecast the behavior of new compounds before they are synthesized. arxiv.org

Table 2: Application of Computational Methods to Hydrazide Research

| Computational Method | Objective | Potential Application for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Predict electronic structure, geometry, reactivity | Determine stable conformations, predict sites for electrophilic/nucleophilic attack, model reaction pathways. researchgate.net |

| Molecular Dynamics (MD) | Simulate molecular motion over time | Study conformational flexibility, interactions with solvents, or binding dynamics with a biological target. nih.gov |

| QSAR | Correlate chemical structure with activity | Develop models to predict the properties (e.g., bioactivity, toxicity) of new derivatives based on their structure. nih.gov |

| Molecular Docking | Predict binding mode and affinity to a receptor | Screen for potential interactions with biological targets to identify possible therapeutic applications. nih.gov |

Integration with Advanced Manufacturing and Automation Technologies

The synthesis and screening of new chemical entities can be a laborious, time-consuming process. acs.org The integration of automation and advanced manufacturing technologies promises to revolutionize this workflow, enabling high-throughput experimentation and rapid discovery. wikipedia.orgmit.edu

Key technological integrations include:

Automated Synthesis Platforms: Robotic systems can perform chemical reactions, purifications, and analyses with high precision and reproducibility, minimizing human error. wikipedia.orgsigmaaldrich.com Such platforms could be used to rapidly synthesize a library of derivatives based on the this compound scaffold for screening.

Flow Chemistry: Continuous-flow reactors offer superior control over reaction parameters like temperature and mixing, enhancing safety and scalability. acs.org This technology is particularly well-suited for optimizing reaction conditions and could facilitate the large-scale production of this compound should a commercial application emerge.

Self-Driving Laboratories: The ultimate integration involves combining automation, robotics, and artificial intelligence to create autonomous research systems. These "self-driving" labs can design experiments, execute them, analyze the results, and decide on the next steps, dramatically accelerating the cycle of scientific discovery. acs.orgresearchgate.net

Design Principles for Next-Generation Chemical Building Blocks Based on Hydrazide Scaffolds

The hydrazide moiety is a valuable component in the design of functional molecules and materials. enamine.netnih.gov this compound, with its symmetrical structure and four functionalizable points (two nitrogens and two carboxyl groups), is an exemplary scaffold for creating next-generation building blocks.

Design principles for future research include:

Modularity and Tunability: The hydrazone functional group is highly modular and its properties can be tuned through straightforward condensation reactions. nih.gov This allows for the rapid creation of diverse chemical libraries from a single hydrazide precursor.

Polyfunctionality for Complex Architectures: The presence of both hydrazide and carboxylic acid groups allows for orthogonal chemical modifications. This makes this compound an ideal building block for constructing complex polymers, dendrimers, and functional materials where different parts of the molecule serve distinct roles. bham.ac.ukgoogle.com

Bio-inspired Design: Hydrazides can be used to create aza-peptides, which are peptide mimics with enhanced stability against biodegradation. enamine.net The structure of this compound could serve as a starting point for novel peptidomimetics or as a linker to conjugate biomolecules to surfaces or other molecules. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.